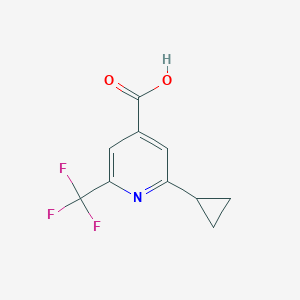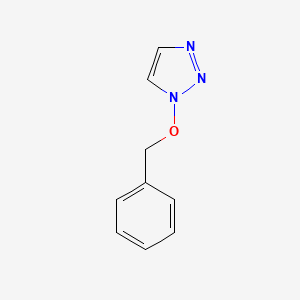
4-(Trifluoromethyl)-1 H-pyrrole-3-sulfonic acid dimethylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)-1 H-pyrrole-3-sulfonic acid dimethylamide, also known as TFPS, is a highly reactive compound used in various scientific research applications. It is a sulfonamide compound that is widely used in the fields of biochemistry and molecular biology. TFPS is a versatile reagent that can be used for a range of applications, including protein modification, cross-linking, and labeling.
Aplicaciones Científicas De Investigación
Synthesis and Structure
- Pyridinium-derived N-heterocyclic carbene complexes of platinum involving 4-(Trifluoromethyl)-1H-pyrrole-3-sulfonic acid dimethylamide are synthesized, displaying carbene pi-acidity and significant platinum-carbon multiple bonding, influencing the rate of associative ligand substitution (Owen, Labinger, & Bercaw, 2004).
Reactions and Derivatives
- The compound participates in reactions with hydroxylamine, leading to the formation of novel RF-containing isoxazole and chromone derivatives (Sosnovskikh, Moshkin, & Kodess, 2008).
- It acts as a terminator in cationic cyclisations, leading to the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Crystal Structures
- The crystal structures of dimethylammonium trifluoromethanesulfonate, synthesized from trifluoromethanesulfonic acid with dimethylamine, have been studied, showing phase transitions and structural stability (Dietzel, Dinnebier, & Jansen, 2007).
Polyamides and Polymer Research
- In polymer research, it's used in the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties, contributing to their solubility and thermal properties (Liu et al., 2013).
Proton Donating Ability
- Its derivatives are analyzed for their proton donating ability, with structure determining the formation of intramolecular hydrogen bonds and influencing acidity and interaction with Lewis bases (Oznobikhina et al., 2009).
Electrochemical Applications
- It is involved in the electroreductive desulfurization in controlled potential electrolysis, showing potential in the synthesis of trifluoromethyl-substituted olefin (Jabbar et al., 1998).
Propiedades
IUPAC Name |
N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O2S/c1-12(2)15(13,14)6-4-11-3-5(6)7(8,9)10/h3-4,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKLZCDPGOEAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-methoxy-2,3-diphenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2522319.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)








![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)


